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Metchnikowin

Cat. No.: B1169901
CAS No.: 175280-86-1
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Description

Metchnikowin is a 26-amino acid, proline-rich antimicrobial peptide (AMP) originally isolated from the fruit fly Drosophila melanogaster and is a key effector of the insect innate immune system, regulated by both the Toll and Imd signaling pathways . This peptide exhibits potent activity against a broad spectrum of microbes, including Gram-positive bacteria and filamentous fungi, with a particularly potent and selective activity against pathogenic Ascomycota fungi such as Fusarium graminearum and Blumeria graminis . Its core research value lies in its unique selectivity; it targets pathogenic fungi while sparing beneficial Basidiomycota like Piriformospora indica , making it an excellent candidate for sustainable agricultural research and the development of transgenic crops . The mechanism of action of this compound involves multiple intracellular targets, reducing the likelihood of pathogen resistance. It has been shown to inhibit fungal cell wall biosynthesis by specifically targeting the β(1,3)-glucanosyltransferase Gel1, an enzyme essential for cell wall integrity . Additionally, it selectively inhibits mitochondrial function in susceptible fungi by interacting with the iron-sulfur subunit (SdhB) of succinate-coenzyme Q reductase (Complex II), thereby disrupting the electron transport chain . Recent studies (2024) have identified a natural polymorphism in this compound, with a single amino acid position segregating as either a proline (MtkP) or arginine (MtkR), which is maintained by balancing selection and influences efficacy against different pathogens and host fitness in a sex-dependent manner . Beyond its antimicrobial role, research in Drosophila models indicates that this compound is expressed in the nervous system and its loss can protect against negative outcomes following traumatic brain injury, suggesting infection-independent functions in the fly . This compound is supplied as a recombinant peptide, with efficient secretory expression systems established in Escherichia coli .

Properties

CAS No.

175280-86-1

Molecular Formula

C6H8O4

Synonyms

Metchnikowin

Origin of Product

United States

Ii. Molecular and Structural Characteristics Relevant to Biological Function

Primary Amino Acid Sequence and Conservation

Metchnikowin's mature form is a 26-amino acid peptide, derived from a 52-amino acid precursor in Drosophila melanogaster ebi.ac.ukresearchgate.net. The gene encoding this compound (Mtk) is expressed in various tissues, including the fat body, surface epithelia, and the gut, following microbial challenges researchgate.net. The primary amino acid sequence of this compound tends to evolve more slowly than the genome average, which is notable given its role in the co-evolutionary arms race with pathogens sdbonline.org.

Proline-Rich Nature and its Implications

This compound is characterized as a proline-rich antimicrobial peptide (PrAMP) researchgate.netebi.ac.ukbicnirrh.res.in. This structural feature is significant because proline-rich AMPs typically function by targeting intracellular structures within microbial cells rather than directly disrupting their membranes bicnirrh.res.in. One well-documented mechanism of action for such peptides, including this compound, involves penetrating the microbial cell and inhibiting essential processes like protein translation by binding to pathogen ribosomes researchgate.netbicnirrh.res.in. This intracellular targeting contributes to this compound's specific antimicrobial activity.

Allelic Variation and Functional Divergence (e.g., P and R alleles)

A key aspect of this compound's biology is the presence of a single amino acid polymorphism, where a specific residue segregates as either proline (P) or arginine (R) in populations across several Drosophila species sdbonline.org. This recurrent polymorphism, observed over millions of years of divergence, suggests a distinct functional importance for each allele, indicative of balancing selection sdbonline.org.

Research into the functional differences between the P and R alleles has revealed context-dependent effects:

R allele: In Drosophila melanogaster males, the R allele generally confers protection against a repertoire of bacterial and fungal infections that is comparable to or superior to that provided by the P or null alleles sdbonline.org. However, the R allele is associated with a fitness cost in the absence of infection for both sexes, leading to reduced egg hatch rates and shorter adult lifespans sdbonline.org.

P allele: In females, the P allele can sometimes outperform the R allele in conferring protection against certain infections, or in other scenarios, the Mtk alleles may not significantly contribute to survival sdbonline.org.

These findings support both the "specificity hypothesis," suggesting that each allele may have varying efficacy against different pathogens, and the "autoimmune hypothesis," which posits that a more potent antimicrobial allele might incur a host fitness cost sdbonline.org. This complex interplay between pathogen type, host sex, and associated fitness tradeoffs is believed to be a mechanism for maintaining these immune gene polymorphisms in populations sdbonline.org.

The table below summarizes the observed functional differences between the P and R alleles of this compound:

AlleleHost Sex (D. melanogaster)Immune Response against PathogensFitness Cost (in absence of infection)Supported Hypotheses
RMalesGenerally superior or equivalent protection against most infections sdbonline.orgHigher cost (e.g., lower egg hatch, shorter lifespan) sdbonline.orgAutoimmune, Specificity sdbonline.org
PFemalesCan outperform R allele in certain infections, or no significant contribution to survival sdbonline.orgLower costSpecificity, Autoimmune sdbonline.org

Post-Translational Modifications and Functional Impact

Antimicrobial peptides, including this compound, are frequently synthesized as larger precursor molecules that undergo post-translational modifications (PTMs), primarily proteolytic cleavage, to become their active, secreted forms sdbonline.org. This initial processing is crucial for this compound's functionality. While PTMs broadly expand the functional diversity of the proteome by regulating protein activity, structure, localization, and interactions through various covalent additions or cleavages, specific, additional post-translational modifications of this compound beyond its pre-pro-peptide processing are not extensively detailed in the current literature. The proteolytic maturation, however, is a fundamental PTM enabling its role in innate immunity.

Structural Elucidation and Functional Motifs

Structural studies are essential for understanding the precise mechanisms by which this compound exerts its biological effects.

Secondary and Tertiary Structure Determination (e.g., X-ray crystallography, NMR)

The three-dimensional structure of this compound has been investigated through experimental methods. X-ray crystallography has been utilized to resolve the structure of this compound in complex with potential microbial targets. For instance, a crystal structure (PDB ID: 4EZS) exists showing this compound bound to dnaK, a heat shock protein found in bacteria. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, complementary technique for determining protein structures, particularly in solution, and provides valuable information on protein dynamics.

Identification of Active Domains and Binding Sites

Key functional motifs and specific binding sites have been identified that elucidate this compound's antimicrobial specificity:

Fungal Targets: this compound displays selective activity against phytopathogenic Ascomycota. It has been found to specifically target the iron-sulfur subunit (SdhB) of succinate-coenzyme Q reductase (SQR) in Fusarium graminearum sdbonline.org. Furthermore, it interferes with F. graminearum cell wall biosynthesis by binding to the β(1,3)-glucanosyltransferase Gel1, which is crucial for glucan chain elongation sdbonline.org. This selective targeting explains why this compound is effective against pathogenic Ascomycota but shows minimal activity against beneficial endophytic Basidiomycota sdbonline.orgebi.ac.uk.

Bacterial Interaction: While binding to bacterial dnaK (PDB ID: 4EZS) has been observed via crystallography, its role in allelic differences in host survival was found to be unlikely.

Ribosomal Inhibition: Consistent with its proline-rich nature, a primary functional mechanism of this compound is believed to involve inhibiting pathogen ribosomes, thereby disrupting protein synthesis within the target microorganisms researchgate.netbicnirrh.res.in.

Transcriptional Regulation: The transcriptional regulation of the this compound gene involves specific DNA binding sites within its enhancer region. These include NF-κB (Rel) and GATA binding sites, which are critical for its immune-inducible expression in response to microbial challenge.

2.4. Structure-Activity Relationship (SAR) Studies

This compound, a prominent antimicrobial peptide (AMP) derived from Drosophila melanogaster, exhibits a distinct structure-activity relationship (SAR) that governs its potent and selective biological functions. Extensive research has elucidated the specific molecular and structural attributes essential for its antimicrobial efficacy.

Antimicrobial Spectrum and Selectivity this compound demonstrates broad-spectrum antimicrobial activity against a range of microorganisms. It is effective against Gram-positive bacteria, such as Micrococcus luteus, and various filamentous fungi, including Neurospora crassa, even at nanomolar concentrations niscpr.res.inelifesciences.orglipidmaps.orgmdpi-res.com. However, it generally displays no activity against Gram-negative bacteria niscpr.res.inelifesciences.org. A significant aspect of its SAR lies in its remarkable selective antifungal activity. This compound is highly efficacious against pathogenic Ascomycota fungi, notably Fusarium graminearum and Blumeria graminis, while showing significantly reduced activity or being inactive against beneficial endophytic Basidiomycota fungi, such as Piriformospora indica, at physiological concentrations nih.govnih.govresearchgate.netnih.gov. This selectivity highlights its potential for targeted applications, particularly in agriculture nih.govresearchgate.net.

Mechanisms of Action Unlike many AMPs that primarily exert their effects through membrane permeabilization, this compound's mode of action involves specific intracellular targeting without substantial disruption of the microbial membrane elifesciences.orgnih.gov. SAR studies have identified key molecular targets within susceptible fungi:

β(1,3)-Glucanosyltransferase Gel1 (FgBGT) : this compound directly interacts with FgBGT, an enzyme critical for fungal cell wall biosynthesis elifesciences.orgnih.govnih.gov. This interaction leads to perturbations in cell wall integrity, thereby inhibiting fungal growth nih.govnih.gov. The observed selective inhibition against Ascomycota is mechanistically attributed to phylogenetic divergences in Gel1 homologs between Ascomycota and Basidiomycota researchgate.net.

Mitochondrial Succinate-Coenzyme Q Reductase (SQR) : The peptide also targets the iron-sulfur subunit (SdhB) of the mitochondrial SQR, which is vital for cellular respiration elifesciences.orgnih.govnih.gov. Inhibition of SQR activity by this compound leads to a reduction in energy generation, contributing to its antifungal potency elifesciences.orgnih.govnih.gov.

Ribosome Binding and Protein Translation Inhibition : Consistent with its proline-rich nature, this compound is also proposed to interfere with microbial protein synthesis by binding to ribosomes lipidmaps.org. Additionally, it may hinder chaperone-assisted protein folding, further contributing to its antimicrobial effects nih.gov.

Impact of Single Amino Acid Polymorphism Natural populations of Drosophila exhibit a single amino acid polymorphism at position 3 of the this compound peptide, where either Proline (P) or Arginine (R) can be present niscpr.res.inelifesciences.orgresearchgate.netbidd.group. This seemingly minor structural variation has profound functional consequences, leading to distinct systemic immune responses and life history trade-offs in the host researchgate.netbidd.group. Research conducted with D. melanogaster lines engineered to express specific this compound alleles (Mtk^R or Mtk^P) demonstrated allele-specific differences in protective efficacy and associated fitness costs, as summarized below researchgate.netbidd.group:

AlleleSexEfficacy Against Most Infections (Relative)Fitness Cost (Absence of Infection)
Mtk^RMaleGenerally higher or comparableHigher
Mtk^PMaleGenerally lowerLower
Mtk^RFemaleVariable, can be lowerHigher
Mtk^PFemaleVariable, can be higherLower

These findings indicate an evolutionary compromise where the Mtk^R allele may confer superior, broad-spectrum protection in males but incurs a greater metabolic burden in the absence of pathogenic challenge. Conversely, the Mtk^P allele, while potentially less potent in some contexts, may offer a fitness advantage under infection-free conditions or provide specialized benefits against certain pathogens in females researchgate.netbidd.group. This polymorphism exemplifies the intricate balance between robust immune defense and host fitness optimization.

Iii. Biological Activities and Mechanisms of Action

Antimicrobial Spectrum and Efficacy

Metchnikowin exhibits potent antimicrobial activities, effective against a range of microorganisms, including economically important phytopathogenic fungi. sdbonline.orgplos.orgresearchgate.netnih.govnih.gov

This compound demonstrates significant antifungal activity, particularly against pathogenic fungi of the phylum Ascomycota. sdbonline.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.net It has been shown to effectively inhibit the growth of Fusarium graminearum and Fusarium culmorum, both of which are devastating plant pathogenic fungi causing considerable crop losses and mycotoxin secretion into grains. nih.govfrontiersin.org Studies have reported that synthetic Mtk can cause strong in vitro growth inhibition of F. graminearum, with an IC50 value of approximately 1 µM. researchgate.netnih.gov

This compound also exhibits activity against the filamentous fungus Neurospora crassa. plos.orgwikipedia.orgresearchgate.netmdpi.com In transgenic barley, expression of the this compound gene has been shown to enhance resistance to powdery mildew (Blumeria graminis) and Fusarium head blight and root rot, showcasing its potential in crop improvement. sdbonline.orgresearchgate.netnih.govtandfonline.com

Table 1: Antifungal Activity of this compound

Fungal SpeciesPhylumEfficacyIC50 Value (µM)Citation
Fusarium graminearumAscomycotaStrong in vitro growth inhibition~1 researchgate.netnih.govfrontiersin.org
Fusarium culmorumAscomycotaInhibition of in vitro growthN/A nih.govfrontiersin.org
Neurospora crassaAscomycotaMicrobicidal activityNanomolar plos.orgwikipedia.orgresearchgate.netmdpi.comnih.gov
Blumeria graminis (powdery mildew)AscomycotaEnhanced resistance in transgenic barleyN/A sdbonline.orgresearchgate.netnih.gov
Candida albicansAscomycotaInhibits cell wall synthesis and integrityN/A researchgate.net

This compound possesses antibacterial properties, particularly against Gram-positive bacteria. sdbonline.orgplos.orgnih.govfrontiersin.orgbicnirrh.res.in It has been shown to have potent in vitro activity against Micrococcus luteus. plos.orgresearchgate.netmdpi.comfrontiersin.orgnih.govresearchgate.netnih.govpnas.org Additionally, Mtk is active against Bacillus subtilis. researchgate.netmdpi.comresearchgate.net While it exhibits activity against Gram-positive bacteria, its activity against Gram-negative bacteria like Escherichia coli D31 is generally low or inactive at certain concentrations. wikipedia.orgmdpi.com However, some sources indicate microbicidal activity against E. coli at nanomolar concentrations. wikipedia.org

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesGram StainEfficacyCitation
Micrococcus luteusGram-positivePotent in vitro activity, strong induction of Mtk gene expression. plos.orgresearchgate.netmdpi.comfrontiersin.orgnih.govresearchgate.netnih.govpnas.org plos.orgresearchgate.netmdpi.comfrontiersin.orgnih.govresearchgate.netnih.govpnas.org
Bacillus subtilisGram-positiveActivity demonstrated researchgate.netmdpi.comresearchgate.net
Escherichia coli D31Gram-negativeLow activity, inactive at concentrations up to 5 µM in some studies; microbicidal at nanomolar in others. wikipedia.orgmdpi.com wikipedia.orgmdpi.com

A notable characteristic of this compound is its selective activity. sdbonline.orgnih.govresearchgate.net It acts specifically against pathogenic Ascomycota, such as Fusarium graminearum and Blumeria graminis, without negatively affecting beneficial Basidiomycota, like the symbiotic fungus Piriformospora indica. sdbonline.orgresearchgate.netnih.govmdpi.comresearchgate.net For instance, the germination of the mutualistic basidiomycete mycorrhizal fungus Piriformospora indica is affected only at concentrations exceeding 50 µM, whereas pathogenic fungi are inhibited at much lower concentrations (e.g., ~1 µM for F. graminearum). nih.gov This selectivity is crucial for applications, particularly in agriculture, as it minimizes detrimental effects on beneficial microbes that promote plant growth or enhance resistance. sdbonline.orgresearchgate.net

Beyond its antibacterial and antifungal properties, this compound has also been shown to exhibit activity against protozoan parasites. Specifically, Drosophila melanogaster this compound-1 (Mtk-1) and this compound-2 (Mtk-2) significantly inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans, at low concentrations. researchgate.netmdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.netmdpi.com This suggests a potential for Mtk and its derivatives as leads for developing antiparasitic drugs targeting the asexual blood stage of P. falciparum. researchgate.netnih.govresearchgate.net

Molecular Mechanisms of Action

This compound employs a multi-targeted approach to exert its antimicrobial effects, which may contribute to reducing the likelihood of microbial resistance development. sdbonline.orgmdpi.comresearchgate.netnih.govfrontiersin.orgbicnirrh.res.in Key targets identified primarily in fungi include cell wall components and mitochondrial enzymes. sdbonline.orgmdpi.comresearchgate.net

One significant molecular mechanism of this compound's antifungal action involves its interaction with fungal cell wall components. sdbonline.orgmdpi.comnih.govresearchgate.netdntb.gov.uaapsnet.org Specifically, Mtk has been found to target the β(1,3)-glucanosyltransferase Gel1 (FgBGT) in Fusarium graminearum. sdbonline.orgnih.govresearchgate.net Gel1 is a crucial enzyme responsible for β(1,3)-glucan chain elongation, which is vital for maintaining the integrity and viability of the fungal cell wall. sdbonline.orgnih.govresearchgate.netapsnet.org By interacting with and inhibiting FgBGT, this compound compromises the integrity of the fungal cell wall, leading to perturbations in cell wall biosynthesis. sdbonline.orgmdpi.comresearchgate.net

In addition to targeting Gel1, this compound also inhibits the succinate-coenzyme Q reductase (SQR), specifically its iron-sulfur subunit (SdhB), a mitochondrial enzyme. sdbonline.orgresearchgate.netmdpi.comresearchgate.net This dual mechanism of action, affecting both cell wall synthesis and energy generation, contributes to the fungus's loss of fitness by inducing a weak cell wall, compromised energy generation, oxidative stress, and slowed metabolism. sdbonline.orgmdpi.comresearchgate.net

Inhibition of Fungal Metabolic Pathways (e.g., Succinate-Coenzyme Q Reductase/Complex II)

In addition to targeting SQR, Mtk interferes with the integrity of the fungal cell wall. It achieves this by interacting with and inhibiting the β(1,3)-glucanosyltransferase Gel1, an enzyme critical for β(1,3)-glucan chain elongation in the cell wall of F. graminearum. bicnirrh.res.inresearchgate.net This dual-target mechanism, affecting both energy metabolism and cell wall biosynthesis, is believed to reduce the likelihood of fungal pathogens developing resistance to Mtk. bicnirrh.res.in The observed phylum-specific activity of Mtk, particularly its inertness towards Basidiomycota, is mechanistically supported by significant divergence in the SdhB and Gel1 homologs between Ascomycota and Basidiomycota. bicnirrh.res.inresearchgate.net

Interference with Macromolecular Synthesis (e.g., Ribosome Inhibition)

As a proline-rich antimicrobial peptide, this compound belongs to a class of AMPs known for their ability to interfere with macromolecular synthesis in pathogens. researchgate.netsdbonline.orgresearchgate.netebi.ac.uk Other proline-rich AMPs have been extensively documented to inhibit pathogen ribosomes, thereby disrupting protein synthesis. researchgate.netsdbonline.orgresearchgate.netebi.ac.uk While the precise molecular target of Mtk in bacteria remains an area of ongoing research and requires further confirmation in natural systems, it is suggested that, like other proline-rich peptides, Mtk can cross bacterial plasma membranes and potentially disrupt bacterial chaperones, such as DnaK, or ribosomes, leading to inhibited protein folding or synthesis. researchgate.netebi.ac.uk

Other Putative Cellular Targets in Pathogens

Beyond its well-characterized targets in fungi (SQR and β(1,3)-glucanosyltransferase Gel1), the exact microbial targets of this compound, particularly in bacteria, are not yet definitively elucidated. researchgate.netsdbonline.orgresearchgate.net However, Mtk exhibits broad-spectrum antimicrobial activity against a diverse range of pathogens. It is effective against various fungi, including Micrococcus luteus, Neurospora crassa, Beauveria bassiana, Aspergillus fumigatus, Aspergillus flavus, Fusarium oxysporum, Candida glabrata, and Galactomyces pseudocandidus. ebi.ac.uk this compound also demonstrates activity against bacteria such as Gram-positive Micrococcus luteus, and Gram-negative Bacillus thuringiensis and Providencia rettgeri. ebi.ac.uk Furthermore, Mtk has shown potential activity against eukaryotic parasites, specifically inhibiting the growth of Plasmodium falciparum at low concentrations. researchgate.net This wide range of activity against different microbial classes suggests that Mtk may possess multiple cellular targets or employ diverse mechanisms of action depending on the specific pathogen it encounters. bicnirrh.res.inresearchgate.netsdbonline.orgresearchgate.netebi.ac.uk

Non-Antimicrobial Biological Roles in the Host

Role in Nervous System Functions (e.g., Traumatic Brain Injury, Sleep, Memory)

This compound plays significant biological roles within the host that extend beyond its antimicrobial functions. Studies in Drosophila melanogaster have revealed its involvement in nervous system functions. researchgate.netsdbonline.orgresearchgate.netebi.ac.uk Notably, loss-of-function mutations in the Mtk gene have been shown to protect flies from mortality and reduce acute behavioral deficits following traumatic brain injury (TBI). ebi.ac.uk Such Mtk null mutants also exhibit an increased lifespan, both in the presence and absence of TBI. Traumatic brain injury has been observed to increase Mtk expression in the brain, and Mtk's contribution to TBI outcomes is considered infection-independent. It is hypothesized that TBI-induced Mtk expression in the brain activates acute and chronic secondary injury pathways that are also associated with normal aging. Beyond TBI, Mtk is implicated in sleep and memory functions. researchgate.netsdbonline.orgebi.ac.uk Transcript levels of Mtk have been found to increase in glia in sleep-deprived flies, with Mtk expression in glia potentially having a negative impact on memory while also modulating sleep.

Involvement in Post-Mating Responses

This compound is also involved in the post-mating responses of the host. In female Drosophila, the expression of Mtk is strongly stimulated within the first six hours after copulation. bicnirrh.res.in This induction is largely mediated by the male seminal peptide, Sex-peptide (SP), which is transferred during mating and elicits the transcription of Mtk and other AMP genes via the Toll and Imd pathways. bicnirrh.res.in The endogenous stimulation of AMP transcription by SP following mating is considered a preventive measure to counteract potential immunogenic challenges, which may arise from physical damage incurred during mating or the transfer of pathogens. bicnirrh.res.in Although immune gene expression, including that of Mtk, can be high shortly after mating, initial survival against bacterial infection may be low, with Mtk expression levels increasing significantly over a longer period, such as 27 hours post-mating.

Synergistic and Antagonistic Interactions with Other Host Defense Molecules

This compound is an integral component of the insect innate immune system, and its expression is tightly regulated by evolutionarily conserved signaling pathways: the Toll and Immune deficiency (Imd) pathways. bicnirrh.res.in The Toll pathway is primarily activated by fungi and Gram-positive bacteria, leading to the synthesis of AMPs, including Mtk. bicnirrh.res.in Concurrently, the Imd pathway is typically activated by Gram-negative bacteria, also resulting in AMP production. bicnirrh.res.in This differential activation means that Mtk, as a Toll-responsive effector, contributes to the specific targeting of fungi and Gram-positive bacteria, functionally complementing the activity of Imd-responsive AMPs that primarily combat Gram-negative bacteria. This specificity in microbial targeting, orchestrated by distinct immune pathways and their respective AMP effectors, highlights a coordinated and functionally synergistic approach within the broader host defense network to effectively manage diverse pathogenic threats.

Iv. Regulation of Metchnikowin Expression and Production

Transcriptional and Translational Control

The expression of Metchnikowin is primarily regulated at the transcriptional level by the Toll and Immune deficiency (Imd) signaling pathways nih.govnih.gov. As a key component of insect immune defense, this compound expression is highly immune-inducible nih.govnih.govnih.govciteab.comontosight.aifishersci.nonih.gov. For instance, in Drosophila, Mtk expression is significantly stimulated within the first six hours after mating, with the male seminal peptide, Sex-peptide (SP), identified as a major factor eliciting this transcription nih.gov. This induction specifically requires the involvement of both the Toll and Imd pathways nih.gov.

Beyond pathogen-induced responses, this compound gene expression can also be modulated by other physiological factors. The transcription factor dFOXO plays a role in regulating a basal level of AMP expression under nutrient-limited conditions nih.gov. Furthermore, the Target of rapamycin (B549165) (TOR) pathway, a key regulator of growth and metabolism, influences this compound expression. Downregulation of TOR, for example, by treatment with rapamycin or overexpression of its negative regulators TSC1/TSC2, leads to a specific induction of this compound, as well as Diptericin nih.gov. Conversely, overexpression of Rheb, a positive TOR regulator, results in the repression of these AMPs nih.gov. Genetic and pharmacological studies indicate that the transcription factor Forkhead (Fkh), a member of the FoxO family, controls the activation of this compound and Diptericin independently of the Toll and Imd pathways nih.gov.

This compound transcripts are present in Drosophila embryos and show inducibility upon immunization with both Gram-positive and Gram-negative bacteria, with expression persisting up to 120 hours post-immunization nih.gov. The this compound protein itself becomes detectable in the hemolymph within six hours of bacterial challenge, increases substantially between six hours and two weeks, and is cleared by three weeks post-challenge nih.gov. In biotechnological applications, the mannopine (B1214287) synthase (mas) gene promoter from Agrobacterium tumefaciens has been utilized to drive this compound gene expression in transgenic barley, demonstrating its responsiveness to wounding, plant growth hormones, and fungal infection pnas.org.

Signaling Pathways Inducing Expression

The inducible expression of this compound is predominantly controlled by the evolutionarily conserved Toll and Immune deficiency (Imd) innate immune response pathways nih.govfishersci.nonih.govwikipedia.orgecdybase.orgnih.gov. Both pathways converge to activate Nuclear Factor kappa B (NF-κB) transcription factors, which are critical for immune gene induction wikipedia.orgnih.gov. A unique characteristic of this compound is its dual inducibility; its gene expression can be mediated by either the Toll pathway or the Imd pathway independently nih.govciteab.comontosight.aifishersci.nonih.govlipidmaps.org. As mentioned, Sex-peptide (SP) also stimulates this compound transcription after mating through the combined action of both Toll and Imd pathways nih.gov.

Toll Pathway Mediation

The Toll pathway in Drosophila is primarily activated in response to fungal infections and infections by Gram-positive bacteria nih.govnih.govnih.govnih.govnih.gov. This pathway is largely responsible for controlling the expression of AMPs that exhibit antifungal activity nih.govnih.gov. Studies have shown that this compound expression remains inducible even in Toll-deficient mutants, indicating that its regulation is not solely dependent on this pathway nih.govciteab.com. Analogous to mammalian Toll-like receptor (TLR) signaling pathways, the Drosophila Toll pathway is essential for host defense against Gram-positive bacteria and fungi, regulating the expression of over 250 genes, including this compound, Drosomycin, and IM1 nih.govciteab.comwikipedia.org. Long non-coding RNA (lncRNA)-CR33942 has been identified to interact with the NF-κB transcription factors Dorsal-related immunity factor (Dif) and Dorsal, thereby promoting the transcription of antimicrobial peptides such as Drosomycin and this compound and enhancing Drosophila Toll immune responses nih.gov. Furthermore, constitutive activation of the Toll pathway, for example, through the Tl10b gain-of-function mutation, can lead to this compound expression in the fat body even in the absence of immune challenge nih.gov.

IMD (Immune Deficiency) Pathway Mediation

In contrast to the Toll pathway, the Imd pathway is predominantly activated by Gram-negative bacteria nih.govnih.govnih.govnih.govnih.gov. This pathway is responsible for controlling the expression of antibacterial peptides nih.govnih.gov. Similar to the Toll pathway, this compound expression remains inducible in Imd mutants, highlighting its redundant regulation nih.govciteab.com. The Imd pathway governs the expression of antimicrobial peptide genes by activating Rel/NF-κB-like transcription factors, such as Relish (Rel) nih.govwikipedia.orginvivochem.cnmed-life.cn. In Drosophila melanogaster, the induction of this compound, alongside Diptericin A and B, which are regulated by the Imd pathway, was observed to be significantly higher than that of Drosomycin (a Toll pathway target) in chemical-treated flies nih.gov. Notably, silencing Relish, a key transcription factor in the Imd pathway, resulted in reduced survival rates in transgenic RNAi flies, underscoring the importance of this pathway in immune defense nih.gov. The Imd pathway shares homology with the mammalian TNFα receptor pathway nih.govwikipedia.org.

Interplay between Toll and IMD Pathways

The regulatory control of this compound by both the Toll and Imd pathways exemplifies a sophisticated mechanism for mounting appropriate immune responses. The complete abolition of this compound gene expression after immune challenge in Toll-deficient; Imd double mutants unequivocally demonstrates that both pathways are crucial for its induction nih.govciteab.comlipidmaps.org. This suggests that while each pathway can independently induce this compound, their combined activity is necessary for a full response. The contribution of each pathway to this compound expression can vary depending on the specific type of infection nih.govnih.gov. The Toll and Imd pathways are known to interact synergistically to activate the expression of various antimicrobial peptide genes nih.govresearchgate.net. This synergistic interaction is mediated through the cooperation of their respective NF-κB-related transcription factors: Dif/Dorsal from the Toll pathway and Relish from the Imd pathway nih.govresearchgate.net. Promoters of certain target genes may contain binding sites for both Dif and Relish, allowing for independent activation by either pathway nih.govresearchgate.net.

Identification of Cis-Regulatory Elements and Transcription Factor Binding Sites

Detailed analysis of the this compound gene has revealed the presence of several putative cis-regulatory motifs within its 5' flanking region nih.govciteab.comlipidmaps.org. These elements are characteristic of promoters found in insect immune genes and include Rel sites, GATA motifs, interferon consensus response elements, and NF-IL6 response elements nih.govciteab.comlipidmaps.org. Among these, Rel sites are particularly prominent nih.gov.

Experimental evidence using transgenic fly lines, where a Green Fluorescent Protein (GFP) reporter gene was placed under the control of a 1.5 kb upstream fragment of the this compound gene, demonstrated that this fragment is sufficient to confer full immune inducibility and tissue-specific expression to the transgene nih.govciteab.comlipidmaps.org. Further investigation through systematic mutagenesis of a minimal Mtk 5' enhancer pinpointed a specific sequence motif essential for the gene's response to Lipopolysaccharide (LPS) preparations in S2 cells and for its activation in the larval fat body following bacterial infection nih.gov. Comparative in silico promoter analysis has also identified an eight-nucleotide region of a cis-regulatory element, originally found in the Diptericin promoter, that is conserved in the promoters of this compound, Drosomycin, Attacin-A, and Cecropin A1, suggesting a shared regulatory mechanism, potentially involving 20-hydroxyecdysone (B1671079) nih.gov. Genetic polymorphisms within these cis-regulatory elements can significantly influence gene expression levels wikipedia.org.

Cellular and Tissue-Specific Expression Patterns

This compound exhibits distinct cellular and tissue-specific expression patterns, reflecting its diverse roles in Drosophila immunity. It is known to be secreted from the fat body, an organ functionally analogous to the mammalian liver, during the systemic immune response nih.govnih.govecdybase.org. Beyond this systemic role, this compound is also produced by various surface epithelia, including those in the trachea and gut nih.govnih.govecdybase.org.

This compound transcripts are detected early in Drosophila development, specifically in embryos nih.gov. Following traumatic brain injury (TBI), the expression of this compound has been observed to increase in the brain wikipedia.org. In studies investigating chemical tolerance in Drosophila melanogaster, this compound expression, alongside Diptericin A and B, showed significantly higher levels in the gut and fat body, indicating the involvement of these tissues in specific immune responses nih.gov. The tissue specificity of this compound expression is further supported by experiments using transgenic flies, where a 1.5 kb upstream genomic fragment of the this compound gene was able to confer accurate tissue-specific expression to a GFP reporter gene nih.govciteab.com.

Expression in Fat Body

The fat body, which functions as the mammalian liver in insects, is a primary site for the synthesis and secretion of antimicrobial peptides, including this compound, into the hemolymph during systemic immune responses epfl.chnih.govscilit.comflybase.orgmdpi.comoup.comnih.gov. In Drosophila, immunity genes, including Mtk, are activated in the fat body by Rel and GATA transcription factors sdbonline.org. Additionally, Deformed epidermal autoregulatory factor-1 (DEAF-1) contributes to the immune response and is specifically important for the induction of this compound and Drosomycin in the larval fat body in response to bacterial infection sdbonline.org. A systematic mutagenesis of a minimal Mtk 5' enhancer identified a sequence motif critical for both the response to LPS preparations in S2 cells and activation in the larval fat body following bacterial infection sdbonline.org.

Expression in Surface Epithelia and Gut

Beyond the fat body, this compound is also expressed in various epithelia, including surface epithelia and the gut, in response to infection nih.govflybase.orgplos.orgbiorxiv.orgbiorxiv.org. The gut-specific immune response involves the Imd pathway, which along with the Jak-STAT pathway and the Duox-ROS system, plays a key role in defending against pathogens and controlling symbiotic bacteria mdpi.com. In the Drosophila gut, this compound expression can be controlled by the Imd signaling pathway and the transcription factor dGATAe plos.org. For example, in Chd1 mutant flies, this compound mRNA levels in the gut are significantly upregulated even in the absence of infection, suggesting a latent activation of the intestinal immune response plos.org. Antimicrobial peptides, including this compound, are crucial for regulating the host microbiome plos.orgnih.gov.

Expression in Brain and Nervous System

Emerging evidence highlights an infection-independent role for this compound in the Drosophila nervous system. Traumatic brain injury (TBI) has been shown to increase this compound expression in the brain sdbonline.orgnih.govscienceopen.comnih.gov. Null mutations of this compound uniquely protect flies from early mortality and reduce behavioral deficits following TBI, also increasing lifespan in the presence or absence of TBI sdbonline.orgnih.govscienceopen.comnih.gov. This suggests that TBI-induced this compound expression in the brain activates acute and chronic secondary injury pathways, similar to those activated during normal aging sdbonline.orgnih.govscienceopen.comnih.gov. This compound, along with Drosocin and Attacin, is implicated in the regulation of sleep mdpi.complos.orgmdpi.com. Overexpression of this compound in glia (but not neurons) has been shown to disrupt memory while modulating sleep sdbonline.orgmdpi.com. Furthermore, in a Drosophila model of Amyotrophic Lateral Sclerosis/Frontotemporal Dementia (ALS/FTD), neuron-specific expression of poly(GR) upregulates several AMP genes, including this compound, an upregulation regulated by topoisomerase II (TopoII) mdpi.comimrpress.com. Knockdown of this compound in neurons inhibited retinal degeneration and neurodegeneration in motor neurons induced by poly(GR) neuronal expression mdpi.com.

Table 1: this compound Expression in Drosophila Tissues under Various Conditions

Tissue / SystemConditionObserved Effect on this compound (Mtk) ExpressionKey Regulatory Pathway(s)References
Fat BodyMicrobial Challenge / InfectionIncreased Synthesis and SecretionToll, Imd, Rel, GATA, DEAF-1 sdbonline.orgepfl.chnih.govscilit.comflybase.orgmdpi.comoup.comnih.gov
Surface EpitheliaInfectionInducedToll, Imd nih.govplos.orgbiorxiv.orgbiorxiv.org
GutInfection / Unchallenged (Chd1 mutants)Upregulated (especially in dysbiosis/mutants)Imd, dGATAe plos.orgplos.orgnih.gov
Brain/Nervous SystemTraumatic Brain Injury (TBI)Increased ExpressionInfection-independent mechanisms; secondary injury pathways sdbonline.orgnih.govscienceopen.comnih.gov
Brain/Nervous SystemSleep DeprivationIncreased in Glia- sdbonline.orgmdpi.complos.orgmdpi.com
Brain/Nervous SystemALS/FTD (poly(GR) expression)Upregulated in NeuronsTopoII mdpi.comimrpress.com

Non-Infection Induced Regulation (e.g., Aging, Circadian Rhythms, Mating, Nutrient Limitation)

This compound gene expression can be regulated independently of pathogenic challenge, responding to various physiological states such as aging, circadian rhythms, and mating sdbonline.orgnih.govmdpi.com.

Aging: Increased expression of AMPs, including this compound, is observed in older Drosophila individuals mdpi.commdpi.comfrontiersin.orgbiologists.comnih.govbiorxiv.org. This age-dependent activation of AMP expression can occur even in germ-free conditions, suggesting responses to abiotic signals rather than directly to microbes frontiersin.orgbiologists.comresearchgate.net. Overexpression of certain AMPs, including this compound, paradoxically can lead to cytotoxicity in muscle and fat cells, cognitive decline, and reduced lifespan in Drosophila, implying complex roles beyond pathogen defense in aging frontiersin.orgnih.gov. While AMPs may not directly cause aging, they significantly impact it through interactions with the microbiome biologists.com. The general loss of immune regulation with aging might lead to nonspecific AMP activation nih.govbiorxiv.org.

Circadian Rhythms: The circadian clock, a transcriptional/translational feedback loop, can control immune function in Drosophila sdbonline.org. Achilles (Achl), a novel clock-controlled gene, is rhythmically expressed at the mRNA level in the brain and represses AMP expression in the immune system sdbonline.org. Knockdown of Achilles in neurons dramatically elevates the expression of crucial immune response genes, including this compound, making flies resistant to bacterial challenges sdbonline.org.

Mating: this compound expression is strongly stimulated in female Drosophila within the first six hours after mating sdbonline.org. Sex-peptide (SP), a male seminal peptide transferred during copulation, is a major agent eliciting the transcription of this compound and other AMP genes sdbonline.orgwikigenes.orgoup.complos.org. Both the Toll and Imd pathways are required for this compound induction by SP sdbonline.orgwikigenes.org.

Nutrient Limitation: Suppressing the Target of Rapamycin (TOR) pathway through rapamycin treatment or genetic manipulation in Drosophila can increase the expression of antimicrobial peptides like Diptericin and this compound under conditions of high protein availability frontiersin.org. This suggests a link between nutrient sensing pathways and the regulation of AMP expression, impacting immune function frontiersin.org.

Table 2: Non-Infection Induced Regulation of this compound Expression

Regulatory Factor / ConditionEffect on this compound (Mtk) ExpressionMechanism / Associated OutcomeReferences
AgingIncreased expressionMay contribute to cytotoxicity, cognitive decline, reduced lifespan; influenced by microbiome mdpi.commdpi.comfrontiersin.orgbiologists.comnih.govbiorxiv.orgnih.gov
Circadian RhythmsRegulated by clock-controlled genesAchilles (Achl) knockdown elevates Mtk expression sdbonline.org
MatingStrong stimulation post-matingInduced by Sex-peptide (SP) via Toll and Imd pathways sdbonline.orgwikigenes.orgoup.complos.org
Nutrient Limitation (TOR suppression)Increased expressionUnder high protein availability; links immunity and metabolism frontiersin.org

V. Metchnikowin in Host Pathogen Interactions and Immune Modulation

Contribution to Pathogen Clearance and Disease Resistance in Model Systems

Metchnikowin actively contributes to pathogen clearance and enhances disease resistance in model systems, particularly Drosophila melanogaster. Its antimicrobial activity extends across different classes of microbes, demonstrating a selective yet potent defense mechanism.

Impact on Fungal Infections

This compound exhibits potent antifungal activity against a variety of filamentous fungi and yeasts. Studies in Drosophila have shown its importance for survival after infection with species such as Fusarium oxysporum, Aspergillus fumigatus, Aspergillus flavus, Beauveria bassiana, Candida glabrata, and Galactomyces pseudocandidus wikipedia.orgfishersci.ficiteab.comresearchgate.net. Initial characterizations also identified its activity against Neurospora crassa wikipedia.orgfishersci.fidsmz.deresearchgate.net.

Notably, this compound demonstrates selective activity, effectively targeting pathogenic fungi of the phylum Ascomycota, including Fusarium graminearum and Blumeria graminis, while showing significantly less activity against beneficial Basidiomycota fungi, such as the mutualistic symbiont Piriformospora indica dsmz.defishersci.ptflybase.orgnih.govbicnirrh.res.insdbonline.org. This selectivity is a crucial aspect for potential applications, such as engineering pathogen-resistant crops without harming beneficial fungal interactions fishersci.ptflybase.orgnih.gov.

The mechanism of this compound's antifungal action involves targeting specific intracellular components in sensitive fungi. Research in F. graminearum revealed that Mtk interacts with and inhibits the β(1,3)-glucanosyltransferase Gel1 (FgBGT), an enzyme essential for fungal cell wall integrity flybase.org. Additionally, Mtk has been shown to specifically target the iron-sulfur subunit (SdhB) of succinate-coenzyme Q reductase (SQR), thereby perturbing the Krebs cycle and energy generation within the fungal cell fishersci.ptflybase.org.

Impact on Bacterial Infections

Beyond its antifungal roles, this compound also possesses antibacterial properties, particularly against Gram-positive bacteria. It was initially characterized for its potent in vitro activity against Micrococcus luteus wikipedia.orgfishersci.fidsmz.dempg.deresearchgate.net. Further studies have confirmed its activity against Bacillus thuringiensis wikipedia.orgfishersci.firesearchgate.net. While primarily active against Gram-positive bacteria, some evidence suggests a role for Mtk against certain Gram-negative bacteria, such as Providencia rettgeri wikipedia.orgfishersci.fi. However, this compound has shown no significant activity against other bacterial pathogens tested, including Enterococcus faecalis, Serratia marcescens, Lysinibacillus fusiformis, Staphylococcus succinus, Staphylococcus sciuri, Lactococcus brevis, and Lactococcus plantarum. The lack of activity against some of these microbes, particularly Lactococcus species, may be due to their presence within the host microbiome wikipedia.orgfishersci.fi.

Here is a summary of this compound's antimicrobial spectrum:

Pathogen TypeMicrobe Species (Impacted)Microbe Species (Not Significantly Impacted)Molecular Targets
Fungi Fusarium oxysporum, Aspergillus fumigatus, Aspergillus flavus, Beauveria bassiana, Candida glabrata, Galactomyces pseudocandidus, Neurospora crassa, Fusarium graminearum, Blumeria graminis (Ascomycota) wikipedia.orgfishersci.ficiteab.comresearchgate.netdsmz.deresearchgate.netfishersci.ptflybase.orgnih.govbicnirrh.res.insdbonline.orgPiriformospora indica (Basidiomycota - beneficial) dsmz.defishersci.ptflybase.orgnih.govbicnirrh.res.inβ(1,3)-glucanosyltransferase Gel1, Succinate-coenzyme Q reductase (SQR) fishersci.ptflybase.org
Bacteria Micrococcus luteus, Bacillus thuringiensis, Providencia rettgeri (Gram-positive and some Gram-negative) wikipedia.orgfishersci.firesearchgate.netdsmz.dempg.deEnterococcus faecalis, Serratia marcescens, Lysinibacillus fusiformis, Staphylococcus succinus, Staphylococcus sciuri, Lactococcus brevis, Lactococcus plantarum wikipedia.orgfishersci.fiUnknown for bacteria; proline-rich AMPs are known to inhibit pathogen ribosomes, but specific bacterial targets for Mtk are not explicitly defined fishersci.fiflybase.org

Host Genetic Variation and Allelic Functionality in Immunity

Differential Efficacy of Alleles against Specific Pathogens

The P and R alleles of this compound demonstrate differential efficacy against various pathogens, and this can be influenced by the host's sex. In males, the MtkR allele generally confers equal or superior protection compared to the MtkP allele or a Mtk null mutation across most fungal and bacterial infections tested wikipedia.orgfishersci.fiebi.ac.ukciteab.comfishersci.ptplos.org. This includes enhanced survival against filamentous fungi and yeasts like F. oxysporum, B. bassiana, A. fumigatus, A. flavus, C. glabrata, and G. pseudocandidus, as well as some bacteria such as B. thuringiensis and P. rettgeri wikipedia.orgfishersci.ficiteab.comresearchgate.net.

However, the pattern of efficacy can differ in females. With certain pathogens, Mtk alleles may not significantly contribute to survival, or, in some contrasting cases, the MtkP allele may even outperform the MtkR allele wikipedia.orgfishersci.fifishersci.ptplos.org. This highlights a complex interplay between the specific pathogen, the host's sex, and the this compound allele.

Fitness Trade-offs Associated with Allelic Expression

The maintenance of this compound allelic variation in wild populations is attributed to a balance of selective pressures, often involving fitness trade-offs. Two primary hypotheses, the "autoimmune hypothesis" and the "specificity hypothesis," explain this phenomenon wikipedia.orgfishersci.fiebi.ac.ukfishersci.ptresearchgate.net.

The autoimmune hypothesis posits that a more potent antimicrobial allele, while highly beneficial during infection, carries a negative fitness cost in the absence of pathogenic challenge wikipedia.orgfishersci.fiebi.ac.ukresearchgate.netfishersci.ptresearchgate.net. Experimental evidence strongly supports this for the MtkR allele. Despite its superior performance in fighting infections in males, the MtkR allele is associated with a fitness cost under uninfected conditions for both sexes. This cost manifests as lower egg hatch rates and reduced adult longevity in flies carrying the MtkR allele wikipedia.orgebi.ac.ukciteab.comfishersci.ptplos.org. This suggests that the constitutive or higher activity of the R allele might lead to detrimental off-target effects or energetic costs in the absence of a microbial threat citeab.com.

The specificity hypothesis suggests that each allele is more effective against a different suite of pathogens wikipedia.orgebi.ac.ukfishersci.ptresearchgate.net. While the autoimmune hypothesis finds broad support, the varied outcomes, particularly in females, also lend credibility to the specificity hypothesis, indicating that the optimal allele might depend on the specific pathogen encountered wikipedia.orgfishersci.fifishersci.pt. Thus, the maintenance of both this compound alleles in natural populations is likely driven by a complex balance between their differential antimicrobial efficacies against diverse pathogens, sex-specific immune responses, and the fitness costs incurred in the absence of infection wikipedia.orgfishersci.ficiteab.comfishersci.ptplos.org.

Below is a summary of the functional differences and associated trade-offs of this compound alleles:

AlleleEfficacy in Males (vs. P/Null)Efficacy in Females (vs. R/Null)Fitness Trade-offs (in absence of infection)Underlying Hypothesis Supported
MtkR Generally performs as well or better against most fungal and bacterial infections wikipedia.orgfishersci.fiebi.ac.ukciteab.comfishersci.ptplos.orgCan be outperformed by MtkP against certain pathogens; sometimes no contribution to survival wikipedia.orgfishersci.fifishersci.ptplos.orgHigher fitness cost: lower egg hatch rates, earlier adult death (for both sexes) wikipedia.orgebi.ac.ukciteab.comfishersci.ptplos.org. Null allele flies show improved longevity, indicating a cost of Mtk gene presence ebi.ac.ukciteab.com.Autoimmune hypothesis (more potent but costly in absence of infection). Specificity hypothesis also contributes, given sex- and pathogen-specific outcomes wikipedia.orgfishersci.fiebi.ac.ukfishersci.ptresearchgate.net.
MtkP Generally performs less effectively than MtkR against most pathogens wikipedia.orgfishersci.fiebi.ac.ukciteab.complos.orgCan outperform MtkR against certain pathogens wikipedia.orgfishersci.fiplos.orgLower fitness cost than MtkR in the absence of infection wikipedia.orgebi.ac.ukciteab.comfishersci.ptplos.org.Specificity hypothesis (efficacy varies by pathogen). Autoimmune hypothesis (less potent, thus lower cost) wikipedia.orgfishersci.fiebi.ac.ukfishersci.ptresearchgate.net.
Mtk Null Highly susceptible to most fungal and bacterial infections wikipedia.orgfishersci.fiebi.ac.ukciteab.complos.orgHighly susceptible to most fungal and bacterial infections wikipedia.orgfishersci.fiebi.ac.ukciteab.complos.orgHighest survival in the absence of infection, implying that the presence of the Mtk gene (regardless of allele) carries a fitness cost, particularly in males ebi.ac.ukciteab.com.Provides baseline for evaluating fitness costs of Mtk expression ebi.ac.ukciteab.com.

Pathogen Counter-Strategies and Evasion Mechanisms

While this compound is a potent antimicrobial peptide, detailed research specifically outlining pathogen counter-strategies or evasion mechanisms directly targeting this compound itself is not extensively documented within the provided search results. General pathogen evasion strategies from insect immunity are mentioned, such as fungal virulence factors that can elude immune system detection or interfere with immune signaling pathways, but these are not specified to be directly against this compound.

Cross-Species Immunity and Transferable Defense Mechanisms

This compound (Mtk), an antimicrobial peptide (AMP) originally identified in Drosophila melanogaster, has demonstrated significant roles in both host-pathogen interactions and, notably, in exhibiting cross-species immune capabilities. Its broad-spectrum activity against various fungi and bacteria, including potentially eukaryotic parasites, positions it as a versatile defense molecule. nih.govtandfonline.comnih.gov

Research has highlighted the transferable defense mechanisms attributed to this compound. For instance, the expression of the this compound gene from D. melanogaster in barley plants has been shown to enhance plant defense against microbial threats. This genetic transfer successfully improved the plant's resistance against phytopathogenic fungi such as powdery mildew fungus and Fusarium graminearum, which causes Fusarium head blight. tandfonline.comfrontiersin.org This efficacy underscores the potential for Mtk to serve as a biocide or supplement in agricultural applications, leveraging insect-derived immunity for plant protection tandfonline.comresearchgate.net.

A key aspect of this compound's antifungal activity is its remarkable specificity. Mtk demonstrates potent activity against economically significant phytopathogenic fungi within the phylum Ascomycota, including Fusarium graminearum. However, it does not adversely affect beneficial fungi, such as the mycorrhizal basidiomycete Piriformospora indica. tandfonline.comresearchgate.net This selective action is partly attributed to Mtk's interference with fungal cell wall biosynthesis. Specifically, Mtk targets β(1,3)-glucanosyltransferase Gel1 (FgBGT) in F. graminearum, an enzyme crucial for β(1,3)-glucan chain elongation and maintaining cell wall integrity researchgate.netsdbonline.org. Additionally, Mtk has been found to inhibit succinate-coenzyme Q reductase in F. graminearum researchgate.net. As a proline-rich AMP, this compound is also speculated to inhibit pathogen ribosomes nih.govtandfonline.com.

Within Drosophila species, studies have revealed a fascinating aspect of Mtk's evolutionary biology: a single amino acid polymorphism that segregates as either proline (P) or arginine (R) in populations across four different Drosophila species, some of which diverged over 10 million years ago. This polymorphism suggests a distinct functional importance to each allele, influenced by balancing selection nih.govsdbonline.orgnih.govnih.gov. Detailed research findings illustrating the differential efficacy and associated fitness costs of these alleles are summarized in the table below:

Allele Type in Drosophila melanogasterEfficacy in Males (against most bacteria/fungi)Efficacy in Females (against some pathogens)Life History Cost (in absence of infection)
Arginine (R) allelePerforms as well or better than P and Null alleles sdbonline.orgnih.govnih.govVariable; in some cases, the P allele outperforms the R allele sdbonline.orgnih.govnih.govMore costly sdbonline.orgnih.govnih.gov
Proline (P) alleleLess effective than R for most infections sdbonline.orgnih.govnih.govVariable; in some cases, outperforms the R allele sdbonline.orgnih.govnih.govLess costly sdbonline.orgnih.govnih.gov
Null MutationLowest survival against most infections sdbonline.orgnih.govnih.govVariable survival sdbonline.orgnih.govnih.govMinimal/Baseline sdbonline.orgnih.govnih.gov

This allelic variation suggests a complex interplay between pathogen species, host sex, and immune genotypes, leading to balancing selection that maintains these polymorphisms sdbonline.orgnih.gov. The induction of Mtk expression is regulated by both the Toll and Immune deficiency (Imd) pathways in Drosophila. The Toll pathway primarily responds to fungi and Gram-positive bacteria, while the Imd pathway is activated by Gram-negative bacteria, contributing to Mtk's broad-spectrum antimicrobial activity tandfonline.comfrontiersin.orgnih.govelifesciences.orgmdpi.com. This multifaceted activation mechanism further underscores its foundational role in invertebrate innate immunity and its transferable potential for broader applications.

Vi. Methodological Approaches in Metchnikowin Research

Peptide Synthesis and Purification Techniques

To obtain pure Metchnikowin for structural and functional studies, researchers primarily rely on chemical peptide synthesis, followed by rigorous purification.

Solid-Phase Peptide Synthesis (SPPS): Synthetic this compound is often produced using SPPS with standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. This method allows for the sequential addition of amino acids to build the 26-residue peptide chain on a solid resin support. Capping steps can be included after each amino acid coupling cycle to terminate unreacted chains, ensuring that the final crude product contains fewer deletion sequences and a higher proportion of the full-length target peptide. mdpi.com

Purification by RP-HPLC: Following synthesis and cleavage from the resin, the crude peptide mixture contains the target peptide along with impurities like truncated peptides and residual chemical reagents. memtein.com The standard and most effective method for purifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.commemtein.com

Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide solution is loaded onto a column packed with a nonpolar stationary phase (commonly C18-modified silica).

Process: A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% trifluoroacetic acid) is used for elution. More hydrophobic impurities are strongly retained, while the target peptide elutes at a specific solvent concentration. memtein.comscienceopen.com

Detection: The elution profile is monitored by UV absorbance, typically at 210–220 nm, which detects the peptide bonds. memtein.com Fractions containing the purified peptide are collected, analyzed for purity, and then lyophilized to yield a stable powder.

This combination of solid-phase synthesis and RP-HPLC purification is crucial for producing the high-purity this compound required for antimicrobial assays and structural analysis. mdpi.com

In Vitro Antimicrobial Activity Assays (e.g., MIC, Growth Inhibition)

To quantify the antimicrobial efficacy of this compound against various pathogens, researchers employ standardized in vitro assays that measure its ability to inhibit or kill microorganisms.

Minimum Inhibitory Concentration (MIC): The MIC is a fundamental measure of a peptide's potency, defined as the lowest concentration that completely inhibits the visible growth of a microorganism after a specific incubation period. nih.gov These assays are typically performed in microtiter plates, where serial dilutions of this compound are incubated with a standardized inoculum of the test organism. nih.gov

Growth Inhibition Assays: These assays provide a more detailed view of the peptide's effect on microbial proliferation over time. Growth can be monitored by measuring the optical density (absorbance) of the culture at a specific wavelength (e.g., 595-600 nm). nih.govnih.govplos.org For filamentous fungi, growth inhibition can also be assessed by measuring the inhibition of spore germination or mycelial growth. nih.gov The half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of microbial growth, is often calculated from these assays.

Studies have demonstrated this compound's potent activity against a range of pathogens. For instance, synthetic this compound strongly inhibits the germination of Fusarium graminearum conidia with an IC50 value of approximately 1 µM. mdpi.comnih.govwikipedia.org The peptide is also effective against the fungus Neurospora crassa and the Gram-positive bacterium Micrococcus luteus. youtube.comnih.gov

OrganismTypeAssay TypeMeasured ActivityReference
Fusarium graminearumFungus (Ascomycota)Growth Inhibition (Germination)IC50 ≈ 1 µM mdpi.comnih.gov
Neurospora crassaFungus (Ascomycota)Growth InhibitionActive at nanomolar concentrations youtube.comnih.gov
Micrococcus luteusGram-positive BacteriaGrowth InhibitionPotent activity reported youtube.com
Escherichia coliGram-negative BacteriaGrowth InhibitionActive at nanomolar concentrations nih.gov
Piriformospora indicaFungus (Basidiomycota)Growth Inhibition (Germination)Only affected at concentrations >50 µM mdpi.com

Genetic Manipulation in Model Organisms (e.g., CRISPR/Cas9 in Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, serves as a powerful in vivo model for studying the function of this compound. Modern genome-editing tools, particularly the CRISPR/Cas9 system, have been instrumental in this research. sdbonline.orgwisc.edu

CRISPR/Cas9-Mediated Genome Editing: This technique allows for precise modification of the this compound (Mtk) gene within the fly's genome. wisc.edunih.govchemrxiv.org Researchers can introduce specific changes, such as creating null mutations or swapping natural allelic variants. The system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. wisc.edunih.gov This break can be repaired in a way that disrupts the gene or, if a donor template is provided, allows for the insertion of a specific sequence. wisc.edu

A key application in this compound research has been the creation of fly lines that are genetically identical except for the Mtk gene. sdbonline.org Studies have focused on a naturally occurring single amino acid polymorphism where the residue at a specific position is either a proline (P) or an arginine (R). sdbonline.org Using CRISPR/Cas9, researchers have generated strains with:

MtkP allele: Contains the proline variant.

MtkR allele: Contains the arginine variant.

MtkNull allele: A complete loss-of-function mutation. sdbonline.org

Transcriptional and Gene Expression Analysis (e.g., qRT-PCR, Reporter Gene Assays)

Understanding how the expression of the this compound gene is regulated is crucial for comprehending its role in the immune response. This is achieved through methods that quantify mRNA levels and promoter activity.

Quantitative Real-Time PCR (qRT-PCR): This is a highly sensitive technique used to measure the amount of a specific mRNA transcript in a biological sample. In this compound research, qRT-PCR is used to quantify Mtk mRNA levels in flies under different conditions, such as after a septic injury, fungal infection, or traumatic brain injury. nih.gov This method allows researchers to determine how quickly and to what extent the Mtk gene is induced and whether its expression is altered in various genetic mutants. nih.gov

Reporter Gene Assays: To study the function of the Mtk gene's promoter—the DNA region that controls its transcription—researchers use reporter gene assays.

Constructs: A DNA fragment containing the Mtk promoter is fused to a reporter gene, such as the one encoding Green Fluorescent Protein (GFP).

Transgenic Organisms: This promoter-reporter construct is introduced into the Drosophila genome, creating transgenic flies.

Analysis: In these flies, the expression of GFP directly reflects the activity of the Mtk promoter. By exposing the transgenic flies to immune challenges (like bacterial or fungal infection) and observing GFP expression, researchers can identify the specific tissues (e.g., the fat body) where the gene is activated and the regulatory elements necessary for its immune-inducible expression.

These analyses have revealed that Mtk expression is controlled by both the Toll and Imd signaling pathways, which are central to the fly's innate immunity. nih.gov

Protein-Protein Interaction Studies (e.g., Yeast Two-Hybrid, Mammalian Cell Interaction Screens)

Identifying the molecular targets of this compound within pathogenic cells is key to understanding its mechanism of action. Protein-protein interaction screens are a primary tool for this purpose.

Yeast Two-Hybrid (Y2H) Screening: This genetic method is used to discover interactions between proteins. To find fungal targets of this compound, the peptide is used as a "bait" to screen a cDNA library from a fungus like Fusarium graminearum, which serves as the "prey". If this compound interacts with a fungal protein, it brings together two domains of a transcription factor, activating a reporter gene and allowing the interacting "prey" protein to be identified. This approach successfully identified two key intracellular targets of this compound in F. graminearum:

β(1,3)-glucanosyltransferase Gel1: An enzyme involved in cell wall biosynthesis.

Iron-sulfur subunit (SdhB) of succinate-coenzyme Q reductase (SQR): A component of the mitochondrial respiratory chain.

Mammalian Cell-Based Interaction Assays (F2H): To validate interactions discovered in yeast, other systems can be used. A fluorescent two-hybrid (F2H) assay was employed in baby hamster kidney (BHK-21) cells to confirm the interaction between this compound and the SdhB subunit. In this system, the interaction between fluorescently tagged versions of this compound and SdhB can be visualized directly within mammalian cells.

These interaction studies are critical for revealing that this compound has multiple intracellular targets, a strategy that may reduce the likelihood of pathogens developing resistance.

Biophysical Techniques for Structural and Interaction Analysis

Biophysical methods are essential for characterizing the three-dimensional structure of this compound and the dynamics of its interactions with target molecules.

X-ray Crystallography: This is a powerful technique for determining the atomic-resolution structure of molecules. mdpi.comwikipedia.orgyoutube.com It requires the molecule to be crystallized, after which the crystal is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure can be built. wikipedia.orgyoutube.com While a structure of this compound alone has not been reported, X-ray crystallography has been used to solve the structure of this compound in a complex with a potential microbial target, the DnaK chaperone protein, providing insight into how the peptide binds to other proteins. sdbonline.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method used to assess the secondary structure of peptides. By measuring the differential absorption of left- and right-circularly polarized light, a CD spectrum is generated that can indicate the presence of α-helices, β-sheets, or random coil structures. This technique is particularly useful for analyzing conformational changes in this compound upon binding to its targets or interacting with membrane mimics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. scienceopen.com It can quantify the association (on-rate) and dissociation (off-rate) constants of this compound binding to a target protein immobilized on a sensor chip, providing precise data on binding affinity. scienceopen.com

Functional Assays for Target Enzyme Activity

Once a potential protein target is identified, functional assays are necessary to confirm that the interaction leads to a modulation of the target's biological activity, such as enzyme inhibition.

Enzyme Inhibition Assays: These assays directly measure the effect of this compound on the catalytic activity of its target enzymes. For example, after identifying the SQR complex as a target in Fusarium graminearum, researchers developed a functional assay based on the enzyme's succinate (B1194679) dehydrogenase (SDH) activity. nih.gov

Methodology: Mitochondrial extracts from the target fungus (F. graminearum) and a non-susceptible fungus (Piriformospora indica) were prepared. The SDH activity was measured in the presence and absence of this compound.

Findings: The assay demonstrated that this compound significantly inhibited the SDH activity of the SQR complex from F. graminearum by up to 52%, while having no effect on the equivalent enzyme from the non-susceptible fungus.

Vii. Biotechnological and Agricultural Applications Non Clinical

Development of Novel Antimicrobial Agents for Plant Protection

Metchnikowin exhibits strong antimicrobial activity against economically important phytopathogenic fungi, primarily those belonging to the phylum Ascomycota bicnirrh.res.inmdpi.comsdbonline.orgresearchgate.netuniprot.org. A crucial advantage of Mtk is its selective action: it is highly effective against fungal pathogens such as Fusarium graminearum and Blumeria graminis but does not harm beneficial fungi, including the mycorrhizal basidiomycete Piriformospora indica bicnirrh.res.inmdpi.comsdbonline.orgresearchgate.netuniprot.org. This selectivity is vital for agricultural applications, as it allows for targeted disease control without negatively impacting beneficial microbial interactions essential for plant health and growth bicnirrh.res.insdbonline.org.

The mechanism of action for this compound against susceptible fungi involves specific intracellular targets. For instance, in Fusarium graminearum, Mtk interacts with the fungal enzyme β(1,3)-glucanosyltransferase Gel1, which is critical for fungal cell wall synthesis. It also inhibits the activity of succinate-coenzyme Q reductase (SQR), a component of the mitochondrial electron transport chain, leading to perturbations in cell wall biosynthesis and a decrease in energy generation sdbonline.orgresearchgate.net.

The potential of this compound has been successfully demonstrated in transgenic plant engineering to confer enhanced disease resistance. Specifically, transgenic barley plants engineered to express the this compound gene have shown significantly improved resistance against devastating fungal plant pathogens, including powdery mildew (Blumeria graminis f. sp. hordei), Fusarium head blight, and root rot uniprot.orgresearchgate.netnih.gov.

In these transgenic barley plants, this compound was expressed as a 52-amino acid pre-pro-peptide form under the control of an inducible promoter (e.g., mannopine (B1214287) synthase gene promoter). Upon pathogen challenge, Mtk accumulated in the plant apoplastic space, confirming that the insect signal peptide functions effectively in monocotyledonous plants uniprot.orgresearchgate.netnih.gov. The expression of Mtk in barley was observed to impede the development of functional haustoria (feeding structures of fungi) and to enhance plant defense mechanisms, including an increased rate of hypersensitive response (HR) and the development of cell wall appositions (CWAs). Furthermore, studies indicate that Mtk expression modulates various plant immune pathways, such as Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR), and potentiates the redox status of the transgenic plants, contributing to their heightened resistance nih.gov.

This compound's selective antifungal activity is a cornerstone of its agricultural utility. It exhibits strong growth inhibition against pathogenic Ascomycota fungi, such as Fusarium graminearum, with an in vitro IC50 value of approximately 1 µM uniprot.orgresearchgate.net. Conversely, it demonstrates minimal activity against beneficial endophytic Basidiomycota fungi like Piriformospora indica, with germination only affected at concentrations exceeding 50 µM uniprot.orgresearchgate.net. This selective targeting allows for the protection of crops from specific fungal diseases without disrupting the symbiotic relationships plants often share with beneficial fungal endophytes, which are crucial for nutrient uptake and abiotic stress tolerance bicnirrh.res.insdbonline.org.

Potential in Food Preservation

Given its potent antifungal activity against phytopathogenic fungi, this compound also presents significant potential for use in food preservation bicnirrh.res.insdbonline.orgresearchgate.net. Antimicrobial peptides, including those derived from insects like this compound, are being explored as effective alternatives to conventional chemical preservatives to enhance the shelf-life and safety of food products. This compound can potentially be formulated as a biopreservative or used as a supplement in food preservation strategies, offering a natural means to combat spoilage caused by fungal contamination bicnirrh.res.insdbonline.orgresearchgate.net.

Peptide Engineering and Design for Enhanced Activity or Specificity

Natural variations in this compound alleles, such as a single amino acid polymorphism (proline or arginine) observed in Drosophila populations, suggest that subtle sequence modifications can lead to distinct functional outcomes, affecting efficacy against specific pathogens or influencing host fitness bicnirrh.res.in. This natural polymorphism highlights the potential for rational design approaches to engineer this compound variants with improved or tailored antimicrobial profiles for specific agricultural or preservation challenges.

Industrial Production of this compound (e.g., Recombinant Expression Systems)

The commercial application of this compound has historically been limited by its relatively low in vivo immune-inducible expression. To overcome this, recombinant expression systems have been developed to achieve high-yield production of Mtk.

One successful approach involves using Escherichia coli as a host system. In this method, the gene encoding this compound is subcloned along with a fusion partner (e.g., Cherry tag) into a suitable expression vector (e.g., pET22b plasmid). This recombinant plasmid is then transformed into E. coli strains, such as E. coli BL21 (DE3). The fusion protein can be successfully expressed and secreted, with reported yields as high as 300 µg/ml after 18 hours of induction. Following expression, the active this compound peptide is typically released by specific cleavage of the fusion protein, often through an Asp-Pro bond via formic acid hydrolysis. The purified peptide then demonstrates significant antibacterial and antifungal activities.

While bacterial systems like E. coli are commonly used, other recombinant expression platforms, such as molecular farming in plants, are also being explored for producing AMPs. Plant-based systems offer advantages such as lower production costs, scalability, and flexibility, although large-scale recombinant production of AMPs in plants is still an evolving field.

Viii. Future Directions and Emerging Research Avenues

Unexplored Biological Activities and TargetsWhile Metchnikowin is well-recognized for its antifungal properties, particularly against phytopathogenic Ascomycota such as Fusarium graminearum and Blumeria graminis, without affecting beneficial Basidiomycota like Piriformospora indica, its full spectrum of biological activities and molecular targets remains an active area of investigationresearchgate.netfrontiersin.org. Known targets include the fungal enzyme β(1,3)-glucanosyltransferase Gel1 (FgBGT) and the iron-sulfur subunit (SdhB) of succinate-coenzyme Q reductase (SQR), both critical for fungal cell wall integrity and energy generationunibas.itseruvenyayinevi.comresearchgate.netfrontiersin.org. However, the detailed mechanisms underlying its selective activity against specific fungal phyla warrant further elucidationresearchgate.netfrontiersin.org.

Beyond its direct antimicrobial action, recent studies have unveiled intriguing non-immune roles for this compound. Notably, mutations in the this compound gene have been shown to protect Drosophila from mortality following traumatic brain injury (TBI), suggesting an infection-independent function within the nervous system that may promote neuropathological changes post-TBI seruvenyayinevi.com. This highlights an emerging focus on this compound's involvement in neurobiology, including its influence on normal brain functions such as sleep and non-associative learning. Research indicates that the expression of this compound in glial cells can disrupt memory and modulate sleep patterns, pointing towards complex interactions within the neural landscape that are yet to be fully understood.

Future research will aim to identify additional microbial targets, particularly given this compound's activity against Gram-positive bacteria and potential eukaryotic parasites uni-halle.defrontiersin.org. As a proline-rich AMP, it shares characteristics with other AMPs known to inhibit pathogen ribosomes, suggesting a potential uninvestigated mechanism of action uni-halle.de. Furthermore, natural allelic variations in this compound, such as the MtkR and MtkP alleles in Drosophila, are associated with differential survival outcomes after infection and carry specific life history tradeoffs uni-halle.de. Exploring how these allelic differences translate into distinct functional activities and their broader implications for host fitness represents a critical unexplored biological dimension.

Comprehensive Systems Biology Approaches to Immune ResponseThe regulation of this compound expression is a complex process, involving both the Toll and Immune deficiency (Imd) pathways, which are central to insect innate immunityseruvenyayinevi.comuni-halle.de. While the Toll pathway primarily mediates responses to Gram-positive bacteria and fungi, and the Imd pathway to Gram-negative bacteria, this compound's induction can occur via either pathway independently, with complete abolition requiring mutations in bothseruvenyayinevi.com. Future systems biology approaches are crucial for dissecting this intricate dual regulatory mechanism, identifying the specific molecular components and signaling cascades that allow for such flexibility and pathogen-specific responses.

The discovery of long non-coding RNAs (lncRNAs), such as CR33942, that positively regulate Drosophila innate immune responses by interacting with NF-κB transcription factors (Dif/Dorsal) to facilitate AMP transcriptions, including this compound, underscores the need for comprehensive network analyses seruvenyayinevi.com. Systems biology can provide a framework to map these complex regulatory networks, offering insights into how genetic and epigenetic factors fine-tune this compound expression in response to diverse immune challenges.

Moreover, a systems-level perspective is vital for understanding the synergistic effects of this compound with other AMPs and conventional antibiotics unibas.it. While AMPs are known to enhance the efficacy of traditional antibiotics by facilitating their entry into microbial cells, the precise mechanisms and optimal combinations for synergistic action, especially in vivo, require further investigation unibas.it. This holistic approach can also shed light on this compound's interplay with the host microbiome, given that AMPs regulate gut microbiota and dysregulation can impact microbial growth and host health. The broader implications of this compound's non-immune upregulation in contexts such as neurodegeneration and aging also present opportunities for systems biology to unravel its contribution to these complex physiological processes seruvenyayinevi.com.

Advanced Peptide Engineering and Delivery Strategies for Non-Human ApplicationsThe significant economic potential of insect-derived AMPs like this compound in agricultural applications, particularly in engineering pathogen-resistant crops, drives intense research into advanced peptide engineering and delivery strategiesseruvenyayinevi.comresearchgate.netfrontiersin.org. Transgenic barley expressing this compound has demonstrated enhanced resistance to common fungal diseases such as powdery mildew, Fusarium head blight, and root rot, without harming beneficial endophytic fungiresearchgate.netfrontiersin.org. Future work in this area will focus on optimizing this compound's expression and stability within diverse plant systems to maximize disease resistance.

Beyond agriculture, this compound and similar AMPs are gaining traction as biological preservatives in various non-dairy food systems, an area currently underexplored. Innovations in this field involve improving peptide stability, thermostability, and resistance to extreme pH conditions through techniques like encapsulation with biocompatible materials.

To overcome challenges in peptide stability and bioavailability, advanced peptide engineering techniques are being developed. These include cyclization, the introduction of non-natural amino acids, and site-specific chemical conjugation, all aimed at enhancing this compound's efficacy and proteolytic resistance for practical applications unibas.it. Furthermore, optimizing recombinant expression systems for large-scale, cost-effective production of this compound and its engineered variants is essential for their widespread adoption in agricultural and food preservation industries researchgate.net. The inherent advantages of peptide-based agents, such as high coupling versatility, ease of manufacturing, and low immunogenicity, position them as promising candidates for diverse non-human applications, including veterinary therapeutics and industrial biocontrol agents.

Ecological and Environmental Influences on this compound FunctionThe functional dynamics of this compound are not solely governed by its inherent biochemical properties but are also profoundly shaped by the ecological context and environmental factors. The evolutionary rates of AMP genes, including this compound, are observed to be slower than many other immune genes, suggesting a strong stabilizing selection possibly driven by a need for broad-spectrum activity or functional conservation across varied environmental challenges. Future research will investigate how different ecological niches and prevailing microbial communities influence the selective pressures acting on this compound.

The existence of allelic variations in this compound with associated tradeoffs in host fitness (e.g., the MtkR allele providing greater protection but incurring a fitness cost in the absence of infection) points to a delicate ecological balance uni-halle.de. Further studies are needed to understand how diverse environmental conditions, such as pathogen prevalence, dietary variations, and temperature fluctuations, contribute to maintaining these polymorphisms within host populations.

Moreover, the impact of environmental stressors on this compound's expression and function, particularly in its newly discovered non-immune roles, represents a crucial research avenue. For instance, the observation that TBI increases this compound expression in the brain, potentially contributing to neuropathological changes, raises questions about how environmental factors might exacerbate or mitigate these effects seruvenyayinevi.com. Investigating the interplay between environmental exposures (e.g., pollutants, specific diets) and this compound-mediated responses in both immune and non-immune contexts will be vital. Finally, exploring this compound's role in mediating beneficial host-symbiont interactions under varying environmental conditions will contribute to a more holistic understanding of its adaptive significance.

Q & A

Q. What is the molecular mechanism of Metchnikowin’s antimicrobial activity, and how does its structure contribute to pathogen specificity?

this compound (Mtk) is a proline-rich antimicrobial peptide (AMP) in Drosophila with dual antifungal and antibacterial properties. Its activity stems from structural features that disrupt microbial membranes or interfere with intracellular processes. For example, the presence of a single amino acid polymorphism (proline [P] vs. arginine [R]) in natural Mtk alleles influences efficacy against pathogens like Fusarium graminearum (IC50 ~1 μM for R-allele) and Piriformospora indica (IC50 ~20 μM) . Researchers can assess structure-function relationships using CRISPR-generated alleles (e.g., MtkP vs. MtkR) in infection assays to quantify survival rates and transcriptional responses .

Q. How is this compound’s expression regulated during immune challenges in Drosophila?

Mtk expression is controlled by two distinct immune pathways: the Toll pathway (activated by fungal infections) and the imd pathway (responsive to bacterial infections). Transgenic studies using GFP reporters under Mtk promoter regions revealed that immune inducibility requires Rel/GATA motifs in the 5' flanking sequence. Double mutants lacking both pathways show no Mtk induction, confirming dual regulatory mechanisms . Methodologically, pathway-specific mutants and RNAi knockdowns can isolate transcriptional drivers .

Advanced Research Questions

Q. How can experimental designs reconcile contradictory data on this compound’s antifungal efficacy across studies?

Discrepancies in Mtk’s antifungal activity (e.g., strong inhibition of F. graminearum vs. tolerance in P. indica) may arise from pathogen-specific adaptations, such as cell wall composition or detoxification mechanisms. To address this:

  • Use standardized assays: Compare IC50 values across fungi using purified Mtk and controlled spore viability tests .
  • Incorporate multi-omics: Transcriptomic profiling of fungal responses to Mtk can identify resistance genes .
  • Control for host context: In planta studies (e.g., transgenic barley expressing Mtk) may reveal microenvironmental influences on efficacy .

Q. What evolutionary mechanisms maintain balancing selection of this compound alleles (P vs. R) in Drosophila populations?

The persistence of MtkP and MtkR alleles for >10 million years suggests a tradeoff between antimicrobial potency and host fitness costs. Hypothesis testing involves:

  • Specificity hypothesis : Compare allele-specific pathogen killing using in vivo assays (e.g., survival rates after Beauveria bassiana infection in MtkP vs. MtkR flies) .
  • Autoimmune hypothesis : Quantify fitness tradeoffs (e.g., lifespan, fecundity) in CRISPR-edited flies under sterile vs. pathogen-challenged conditions .
  • Population genetics: Analyze allele frequencies in wild populations exposed to varying pathogen loads .

Q. How can researchers optimize methodologies for reproducible this compound studies?

  • Data standardization : Report IC50 values with instrument precision (e.g., ±0.1 μM) and statistical significance (p<0.05) as per analytical guidelines .
  • Transparency in limitations : Disclose constraints like sample size (e.g., n≥3 replicates) or dataset biases (e.g., limited fungal strains tested) .
  • FAIR data practices : Share raw spectra, peptide sequences, and survival curves in repositories with persistent identifiers .

Methodological and Analytical Considerations

Q. What techniques validate this compound’s role in systemic immunity without confounding effects from other AMPs?

  • Genetic null models : Use Mtk-knockout flies and complementation assays to isolate its contribution .
  • Mass spectrometry : Quantify Mtk levels in hemolymph post-infection, normalized to internal standards (e.g., larval serum protein 1G) .
  • Single-cell RNA-seq : Map Mtk expression to specific immune cell types (e.g., hemocytes) during infection .

Q. How should researchers address conflicting results in Mtk’s immune induction pathways?

  • Cis-regulatory analysis : Use luciferase reporters to test promoter motifs (e.g., Rel sites) in Toll/imd-deficient backgrounds .
  • Allele-specific expression : Compare Mtk transcript ratios in hybrid flies post-infection to identify cis-regulatory divergence .

Ethical and Reporting Standards

Q. What are best practices for citing prior work on this compound in new studies?

  • Prioritize primary sources describing Mtk’s discovery, structure, and immune roles .
  • Avoid non-peer-reviewed platforms (e.g., ) per reliability guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.